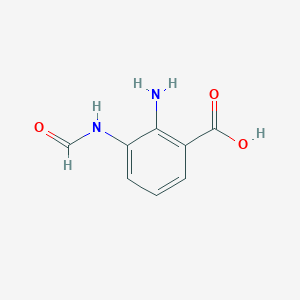
2-Amino-3-(formylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-formamidobenzoic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzoic acid, featuring an amino group at the second position and a formamido group at the third position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-formamidobenzoic acid typically involves the following steps:
Nitration: Benzoic acid is first nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Formylation: The amino group is formylated using formic acid or formamide under suitable conditions to yield 2-amino-3-formamidobenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Types of Reactions:
Oxidation: 2-Amino-3-formamidobenzoic acid can undergo oxidation reactions, typically leading to the formation of quinonoid structures.
Reduction: The formamido group can be reduced to an amino group under strong reducing conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group acts as an activating group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: 2,3-diaminobenzoic acid.
Substitution: Halogenated derivatives of 2-amino-3-formamidobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-formamidobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-amino-3-formamidobenzoic acid exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, influencing the compound’s binding affinity.
Chemical Reactions: The amino group can donate electrons, making the compound reactive towards electrophiles. The formamido group can stabilize intermediates through resonance.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a formamido group.
2-Amino-3-hydroxybenzoic acid: Contains a hydroxyl group at the third position.
2-Amino-3-methylbenzoic acid: Features a methyl group at the third position.
Uniqueness: 2-Amino-3-formamidobenzoic acid is unique due to the presence of both an amino and a formamido group, which confer distinct chemical reactivity and potential biological activity. The formamido group can engage in specific interactions that are not possible with other substituents, making this compound particularly interesting for targeted applications.
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
2-amino-3-formamidobenzoic acid |
InChI |
InChI=1S/C8H8N2O3/c9-7-5(8(12)13)2-1-3-6(7)10-4-11/h1-4H,9H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
SXAFXTXJJPRNEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)NC=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)

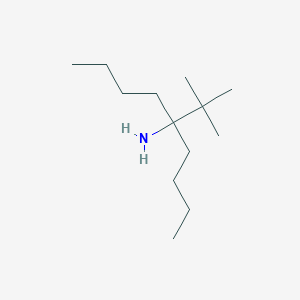
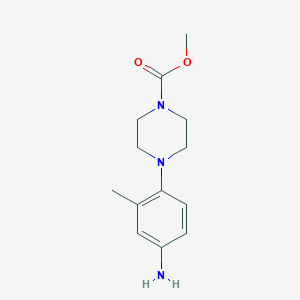
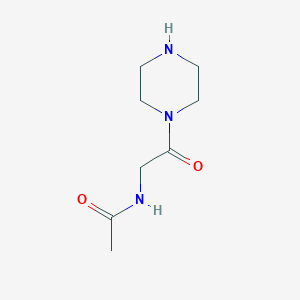
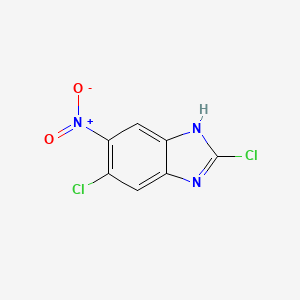
![2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B15358123.png)

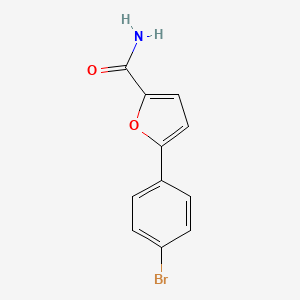
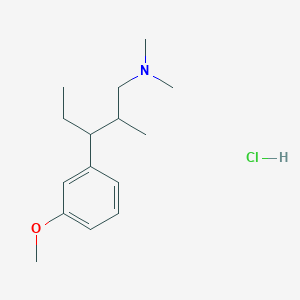


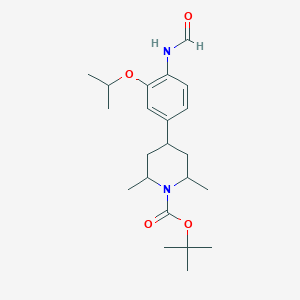
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
